molecular formula C24H25NO3 B589274 1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone CAS No. 1391054-63-9

1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone

Cat. No.: B589274
CAS No.: 1391054-63-9
M. Wt: 375.468
InChI Key: MHSPKHAWBWPVGJ-UHFFFAOYSA-N
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Description

1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone is a complex organic compound with a molecular formula of C24H25NO3. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a phenylmethylamino group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. This reaction forms 4-benzyloxy-3-methoxybenzaldehyde.

    Amination: The next step involves the reaction of the benzyloxy intermediate with methylamine and benzyl chloride to form the desired amine.

    Formation of the Final Product: The final step involves the reaction of the amine with an appropriate acylating agent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-Methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone
  • 1-[4-Benzyloxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone
  • 1-[4-Benzyloxy-3-methoxyphenyl]-2-[ethyl(phenylmethyl)amino]ethanone

Uniqueness

1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties. These groups influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research applications.

Properties

IUPAC Name

2-[benzyl(methyl)amino]-1-(3-methoxy-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-25(16-19-9-5-3-6-10-19)17-22(26)21-13-14-23(24(15-21)27-2)28-18-20-11-7-4-8-12-20/h3-15H,16-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSPKHAWBWPVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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